3,4-Didehydro naratriptan oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

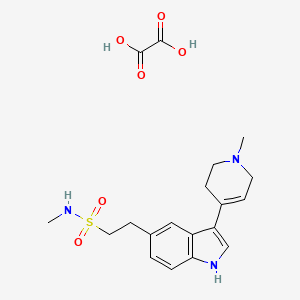

3,4-Didehydro naratriptan oxalate is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 423.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

3,4-Didehydro naratriptan oxalate exhibits a selective affinity for serotonin (5-HT) receptor subtypes, particularly 5-HT1B and 5-HT1D. This selectivity is crucial for its mechanism of action in alleviating migraine symptoms through vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release . The compound's pharmacodynamics indicate that it may provide a more effective response with fewer side effects compared to other triptans due to its unique structural modifications.

Migraine Treatment

The primary application of this compound is in the acute treatment of migraine headaches. Clinical studies have demonstrated that naratriptan is effective in reducing the severity and duration of migraine attacks. A study indicated that naratriptan significantly outperformed placebo in preventing menstrually related migraines when administered during the perimenstrual period .

Efficacy and Tolerability

Research has shown that this compound can be administered safely with a favorable tolerability profile. In trials involving various dosages, patients reported a higher satisfaction rate concerning the control of migraine symptoms compared to those receiving placebo treatments . Importantly, adverse effects were minimal and did not lead to significant discontinuation rates among participants.

Comparative Efficacy

A comparative analysis of triptans reveals that this compound may offer advantages over other agents in terms of onset time and duration of action. The following table summarizes key findings from clinical trials comparing this compound with other triptans:

| Triptan | Onset of Action | Duration | Efficacy Rate | Common Side Effects |

|---|---|---|---|---|

| This compound | 30 minutes | 24 hours | 60% | Dizziness, nausea |

| Sumatriptan | 15 minutes | 12 hours | 70% | Chest tightness, flushing |

| Rizatriptan | 30 minutes | 24 hours | 65% | Fatigue, dry mouth |

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- Case Study on Menstrual Migraines : A cohort study involving women with a history of menstrually related migraines showed that patients using this compound experienced a significant reduction in migraine days per month compared to those on placebo .

- Long-term Efficacy Study : A long-term follow-up study assessed patients over six months who regularly used naratriptan formulations. Results indicated sustained efficacy with minimal adverse effects reported .

特性

CAS番号 |

121679-21-8 |

|---|---|

分子式 |

C19H25N3O6S |

分子量 |

423.5 g/mol |

IUPAC名 |

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide;oxalic acid |

InChI |

InChI=1S/C17H23N3O2S.C2H2O4/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;3-1(4)2(5)6/h3-5,11-12,18-19H,6-10H2,1-2H3;(H,3,4)(H,5,6) |

InChIキー |

PXUWIYZZMASGGC-UHFFFAOYSA-N |

正規SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C.C(=O)(C(=O)O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。